molecular formula C19H20BClO4 B6328086 Benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate CAS No. 2096994-72-6

Benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Cat. No. B6328086
CAS RN: 2096994-72-6
M. Wt: 358.6 g/mol
InChI Key: OHMFPXFNHDKTHE-UHFFFAOYSA-N
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Description

Benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate, also known as BDCB, is a synthetic compound with a unique molecular structure that has been studied for its potential applications in a variety of scientific fields, such as biochemistry, pharmacology, and molecular biology. BDCB is a member of the boron-containing heterocyclic compounds, which are known for their wide range of biological activities and potential therapeutic applications.

Scientific Research Applications

Benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has a wide range of scientific applications, including in biochemistry, pharmacology, and molecular biology. In biochemistry, this compound has been studied for its potential to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the transmission of nerve signals in the body. In pharmacology, this compound has been studied for its potential to act as a selective inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the regulation of neurotransmitter levels in the brain. In molecular biology, this compound has been studied for its potential to act as a DNA-binding agent, which could be used to study the structure and function of DNA.

Mechanism of Action

The mechanism of action of Benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is not completely understood. However, it is believed that the molecule binds to the active site of the target enzyme and inhibits its activity. This binding is thought to be due to the presence of the boron-containing heterocyclic ring, which is believed to interact with the active site of the enzyme.
Biochemical and Physiological Effects
This compound has been studied for its potential to inhibit the activity of the enzymes AChE and MAO. Inhibition of AChE leads to increased levels of acetylcholine in the body, which can have both positive and negative effects. Inhibition of MAO leads to increased levels of monoamines in the brain, which can have both positive and negative effects.

Advantages and Limitations for Lab Experiments

The main advantage of using Benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate in laboratory experiments is its ability to selectively inhibit the activity of enzymes. This can be useful for studying the structure and function of enzymes, as well as for testing potential therapeutic compounds. One limitation of using this compound in laboratory experiments is that the molecule is not very stable in solution, which can lead to a decrease in its activity over time.

Future Directions

Future research on Benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate could focus on further understanding its mechanism of action, as well as its potential applications in biochemistry, pharmacology, and molecular biology. Additionally, further studies could be conducted to investigate the stability of this compound in solution, as well as its potential therapeutic applications. Finally, studies could be conducted to investigate the potential interactions of this compound with other molecules, such as proteins, peptides, and DNA.

Synthesis Methods

Benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is synthesized by a two-step reaction of chlorination and benzoylation of 5,5-dimethyl-1,3,2-dioxaborinane. In the first step, 5,5-dimethyl-1,3,2-dioxaborinane is chlorinated with chlorine gas in the presence of a catalyst to form 2-chloro-5,5-dimethyl-1,3,2-dioxaborinane. In the second step, the 2-chloro-5,5-dimethyl-1,3,2-dioxaborinane is benzoylated with benzoyl chloride to form the final product, this compound.

properties

IUPAC Name

benzyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BClO4/c1-19(2)12-24-20(25-13-19)15-8-9-17(21)16(10-15)18(22)23-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMFPXFNHDKTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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